
4-(Oxetan-3-yloxy)-benzaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxetane derivatives has been extensively studied. One method involves the ring opening reactions of epichlorohydrin with benzoic acids, which results in the formation of β-hydroxy esters . This method has been used to efficiently prepare oxetan-3-ol in good yield .Chemical Reactions Analysis
Oxetane derivatives can undergo various chemical reactions. For instance, they can be formed through the ring opening of epoxides with dimethyloxosulfonium methylide . They can also undergo bromination with Br2 or epoxidation with m-CPBA .Aplicaciones Científicas De Investigación
4-(Oxetan-3-yloxy)-benzaldehyde has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe, and as a fluorescent dye. It has also been used to study the structure and function of proteins, as well as to measure the activity of enzymes. Additionally, this compound has been used to study the mechanisms of drug action, as well as for the development of new drugs.
Mecanismo De Acción
4-(Oxetan-3-yloxy)-benzaldehyde is an aromatic aldehyde that can interact with proteins and enzymes in the body. It can bind to and modify the structure of proteins, which can alter their function. Additionally, this compound can interact with enzymes, either inhibiting or activating them, depending on the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammatory processes. Additionally, this compound has been shown to inhibit the growth of certain tumor cells, as well as to reduce the levels of certain hormones, such as cortisol, in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Oxetan-3-yloxy)-benzaldehyde is a versatile molecule that has a number of advantages for lab experiments. It is relatively easy to synthesize and is stable in a variety of conditions. Additionally, it is non-toxic and has a low cost. However, this compound is not water soluble and can be difficult to work with in aqueous solutions.
Direcciones Futuras
The potential future directions for 4-(Oxetan-3-yloxy)-benzaldehyde are numerous. It could be used to develop new drugs that target specific enzymes or proteins. Additionally, it could be used to study the mechanisms of drug action and the structure and function of proteins. Additionally, this compound could be used to develop new fluorescent probes and dyes for use in scientific research. Finally, this compound could be used to study the biochemical and physiological effects of drugs on the body.
Safety and Hazards
Propiedades
IUPAC Name |
4-(oxetan-3-yloxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10/h1-5,10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWHYLUWWYESEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



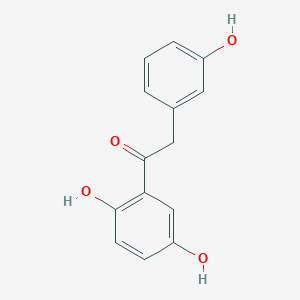
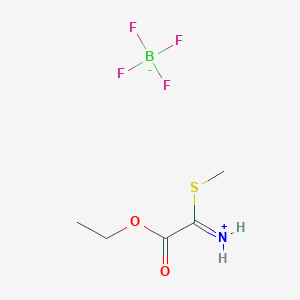
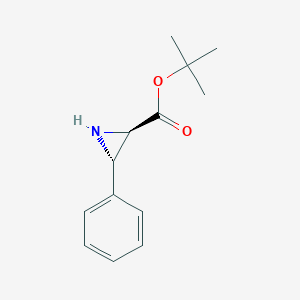
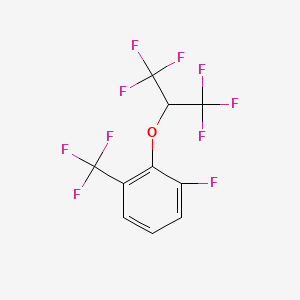
![2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol](/img/structure/B1472152.png)
![[5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1472153.png)

![[4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl]methanol](/img/structure/B1472158.png)
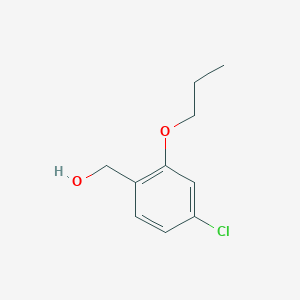
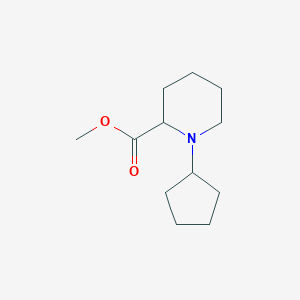

![1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine hydrochloride](/img/structure/B1472163.png)
![1-{[(3-Chloro-4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1472165.png)
